2-Fluorobenzamide (CAS 445-28-3) is a highly specialized halogenated aromatic building block procured extensively for advanced pharmaceutical synthesis, agrochemical development, and materials science. Characterized by an ortho-positioned fluorine atom on a benzamide core, it exhibits a melting point of approximately 117 °C, which is notably lower than its para-substituted counterpart, 4-fluorobenzamide (154–158 °C) . This specific structural configuration imparts a strong electron-withdrawing inductive effect that critically influences acyl electrophilicity, crystal lattice packing, and regioselectivity in transition-metal-catalyzed C-H functionalizations. In industrial procurement, 2-fluorobenzamide is prioritized as a high-yield directing group precursor and a metabolic-blocking moiety, offering the predictable solubility and processability profiles essential for scalable, reproducible synthetic workflows [1].
Substituting 2-fluorobenzamide with unsubstituted benzamide or alternative isomers (such as 3-fluorobenzamide or 4-fluorobenzamide) fundamentally alters both the physical handling properties and the downstream chemical reactivity of the material. In solid-state applications, unsubstituted benzamide is prone to severe crystal lattice disorder, whereas the ortho-fluorine in 2-fluorobenzamide dictates a highly ordered double-tape packing motif that ensures reproducible formulation and bulk handling [1]. Chemically, the ortho-fluorine uniquely modulates the steric environment and electron density of the amide group, enabling specific regiocontrol in transition-metal-catalyzed C-H activations that para- or meta-isomers cannot replicate. Furthermore, in medicinal chemistry, the ortho-fluorine acts as a precise metabolic block; shifting the fluorine to the para position frequently results in rapid in vivo clearance and loss of target permeability, rendering isomeric substitutes unviable for specific active pharmaceutical ingredient (API) development [2].
Structural analyses demonstrate that while unsubstituted benzamide suffers from severe crystallographic disorder, 2-fluorobenzamide exhibits a highly stable, ordered double-tape packing motif. Crystal structure prediction (CSP) calculations confirm that 2-fluorobenzamide possesses a much denser lattice energy landscape. In solid solutions, incorporating just 20–30% of 2-fluorobenzamide is sufficient to completely suppress the disorder inherent in the benzamide baseline, enabling the growth of stable, well-ordered crystals [1].
| Evidence Dimension | Crystal lattice disorder and packing stability |
| Target Compound Data | 2-Fluorobenzamide (highly ordered double-tape motif; suppresses disorder at 20-30% occupancy) |
| Comparator Or Baseline | Unsubstituted benzamide (severely disordered crystal lattice) |
| Quantified Difference | Complete suppression of structural disorder |
| Conditions | Single crystal and powder X-ray diffraction of melt-cooled and solution-grown solid solutions |
Predictable, highly ordered crystal packing is critical for ensuring lot-to-lot reproducibility during bulk API formulation and materials manufacturing.
In the synthesis of complex intermediates via Cobalt-catalyzed allylic selective dehydrogenative Heck reactions, the 2-fluorobenzamide moiety serves as a highly efficient directing group. When subjected to C-H allylation with trans-4-octene, the standard 2-fluorobenzamide derivative achieved an isolated yield of 83%. In contrast, utilizing a more heavily substituted 2-fluoro-3-(trifluoromethyl)benzamide analog under identical conditions resulted in a significantly lower yield of 53% [1].
| Evidence Dimension | Isolated product yield in C-H allylation |
| Target Compound Data | 2-Fluorobenzamide derivative (83% yield) |
| Comparator Or Baseline | 2-Fluoro-3-(trifluoromethyl)benzamide analog (53% yield) |
| Quantified Difference | +30% absolute increase in isolated yield |
| Conditions | Co-catalyzed dehydrogenative Heck reaction with trans-4-octene |
Higher yields in complex transition-metal-catalyzed steps directly reduce catalyst loading costs and minimize downstream purification bottlenecks.
In the development of Factor XIa (FXIa) inhibitors, the precise positioning of the fluorine atom on the benzamide ring is critical for drug viability. Pharmacokinetic profiling revealed that incorporating the ortho-fluorine (2-fluorobenzamide moiety) effectively blocks potential metabolic degradation sites and improves overall molecular permeability. This specific substitution pattern resulted in compounds demonstrating low clearance rates in both rat and monkey models, a performance metric not achievable with non-fluorinated baselines [1].
| Evidence Dimension | Metabolic clearance and permeability |
| Target Compound Data | Ortho-fluorine (2-fluorobenzamide) moiety (low clearance, high permeability) |
| Comparator Or Baseline | Non-fluorinated benzamide baselines (susceptible to rapid metabolism) |
| Quantified Difference | Significant reduction in in vivo clearance rates and improved target engagement |
| Conditions | In vivo pharmacokinetic profiling in rat and monkey models for FXIa inhibitors |
Procuring the exact ortho-fluoro isomer is essential for pharmaceutical developers aiming to bypass metabolic liabilities and achieve viable drug half-lives.
2-Fluorobenzamide demonstrates excellent processability in modern, sustainable electrosynthetic workflows. During the electrochemical dehydration of carboxamides to nitriles—a method avoiding harsh conventional dehydrating agents—2-fluorobenzamide was smoothly converted to its corresponding nitrile with an 83% yield. This performance slightly outpaced the 3-fluorobenzamide isomer (79% yield) and proved highly robust under undivided cell conditions utilizing a thiocyanate redox mediator [1].
| Evidence Dimension | Nitrile conversion yield via electrochemical dehydration |
| Target Compound Data | 2-Fluorobenzamide (83% yield) |
| Comparator Or Baseline | 3-Fluorobenzamide (79% yield) |
| Quantified Difference | +4% higher yield under identical electrochemical conditions |
| Conditions | Undivided cell, tetrabutylammonium thiocyanate mediator, ambient temperature |
High compatibility with green electrosynthesis allows manufacturers to scale up nitrile production while reducing the procurement and disposal costs of toxic stoichiometric reagents.
Due to its strong electron-withdrawing inductive effect and optimal steric profile, 2-fluorobenzamide is the premier choice as a directing group precursor in late-stage C-H activation workflows, such as Cobalt-catalyzed allylations. It ensures high regioselectivity and superior isolated yields compared to heavily substituted analogs, making it indispensable for synthesizing complex pharmaceutical intermediates[1].
Leveraging its ability to completely suppress crystal lattice disorder, 2-fluorobenzamide is highly recommended for integration into solid-state materials and API co-crystals. By establishing a dense, predictable double-tape packing motif, it mitigates the lot-to-lot variability and handling issues commonly associated with unsubstituted benzamide derivatives [2].
In the design of targeted therapeutics, such as Factor XIa inhibitors, 2-fluorobenzamide is prioritized over 3-fluoro or 4-fluoro isomers to enhance pharmacokinetic profiles. The ortho-fluorine effectively shields adjacent sites from metabolic degradation, ensuring low in vivo clearance and high permeability essential for clinical viability [3].
For manufacturers transitioning to sustainable chemical processes, 2-fluorobenzamide serves as an ideal substrate for electrochemical dehydration. Its high-yield conversion to ortho-fluorobenzonitrile under mild, reagent-free conditions allows for scalable production without the environmental and financial overhead of traditional stoichiometric dehydrating agents [4].
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